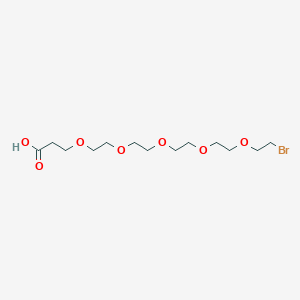

Bromo-PEG5-acid

Descripción

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO7/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h1-12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKETVVWJRQCHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101169319 | |

| Record name | Propanoic acid, 3-[(14-bromo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-27-5 | |

| Record name | Propanoic acid, 3-[(14-bromo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[(14-bromo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG5-acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromo-PEG5-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

This compound is a polyethylene glycol (PEG) derivative featuring a terminal bromide group and a carboxylic acid moiety, separated by a five-unit PEG spacer.[1] This structure imparts dual reactivity and favorable physicochemical properties. The hydrophilic PEG backbone enhances solubility in aqueous media, a critical attribute for biological applications.[1][2]

The terminal bromide is an excellent leaving group, readily undergoing nucleophilic substitution reactions with thiols (e.g., from cysteine residues in proteins) and amines.[1][3] The carboxylic acid can be activated to form stable amide bonds with primary amines (e.g., lysine residues).[1][4] This dual functionality allows for the precise and controlled conjugation of different molecular entities.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C13H25BrO7 | [4] |

| Molecular Weight | 373.2 g/mol | [4] |

| CAS Number | 1817735-27-5 | [4] |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Purity | ≥95% - 98% | [4] |

| Solubility | Soluble in water, DMSO, DMF, and other organic solvents | [5] |

| Storage Conditions | -20°C, desiccated | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and application of this compound are provided below. These protocols are based on established chemical principles and may require optimization for specific applications.

Synthesis of this compound

A plausible synthetic route to this compound involves the protection of the carboxylic acid of a PEG di-acid, followed by bromination of the terminal hydroxyl group, and subsequent deprotection. A more direct approach, starting from a commercially available precursor like Bromo-PEG5-alcohol, is outlined below.

Materials:

-

Bromo-PEG5-alcohol

-

Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

-

Acetone

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Oxidation: Dissolve Bromo-PEG5-alcohol in acetone and cool the solution in an ice bath. Add Jones reagent dropwise with stirring until a persistent orange color is observed.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding isopropanol until the orange color disappears. Dilute the mixture with water and extract with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate to yield the pure this compound.

Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is crucial and can be achieved through standard analytical techniques.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the ethylene glycol protons, the methylene protons adjacent to the bromine, and the methylene protons adjacent to the carboxylic acid.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI-MS) is expected to show adducts such as [M+Na]⁺.[6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will display a broad O-H stretching band for the carboxylic acid, strong C-O stretching from the ether linkages, and a C-Br stretching band.[6]

Bioconjugation to a Thiol-Containing Protein

This protocol describes the covalent attachment of this compound to a protein via a cysteine residue.

Materials:

-

Thiol-containing protein

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5

-

Reducing agent (e.g., TCEP-HCl)

-

Quenching reagent (e.g., L-cysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-20 fold molar excess of TCEP-HCl for 1 hour at room temperature. Remove the excess reducing agent using a desalting column.[7]

-

Linker Preparation: Dissolve this compound in the reaction buffer to a desired stock concentration.

-

Conjugation Reaction: Add a 10-50 fold molar excess of the this compound solution to the protein solution.[7] Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing.[7]

-

Quenching: Stop the reaction by adding a quenching reagent like L-cysteine to a final concentration of 50-100 mM.[7]

-

Purification: Purify the PEGylated protein from unreacted linker and quenching reagent using size-exclusion chromatography.

Activation of the Carboxylic Acid and Conjugation to an Amine

This protocol details the activation of the carboxylic acid moiety using EDC/NHS chemistry for subsequent reaction with a primary amine.

Materials:

-

This compound

-

Amine-containing molecule

-

Activation Buffer: MES buffer, pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Quenching Solution: Hydroxylamine or Tris buffer

Procedure:

-

Activation of this compound: Dissolve this compound in the Activation Buffer. Add a molar excess of EDC and NHS. Allow the activation to proceed for 15-30 minutes at room temperature.[8]

-

Conjugation: Immediately add the activated this compound solution to the amine-containing molecule dissolved in the Coupling Buffer. React for 2-4 hours at room temperature or overnight at 4°C.[2]

-

Quenching: Add the Quenching Solution to hydrolyze any unreacted NHS esters.[8]

-

Purification: Purify the conjugate using an appropriate chromatographic technique.

Mandatory Visualizations

Caption: A generalized workflow for the synthesis and characterization of this compound.

Caption: Convergent synthetic workflow for a PROTAC using this compound.

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 4. This compound, 1817735-27-5 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Synthesis of Bromo-PEG5-acid: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Bromo-PEG5-acid, a heterobifunctional linker crucial in bioconjugation and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic pathway, detailed experimental protocols, characterization methods, and applications relevant to researchers in chemistry, biology, and drug discovery.

Introduction

This compound is a versatile chemical tool featuring a discrete five-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and favorable pharmacokinetic properties to the molecules it modifies.[1][2] The terminal bromide serves as a reactive handle for nucleophilic substitution, while the carboxylic acid allows for conjugation to primary amines through amide bond formation.[1] This dual functionality makes it an ideal linker for connecting a protein-of-interest (POI) ligand and an E3 ligase ligand in the synthesis of PROTACs, facilitating targeted protein degradation.

Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available Bromo-PEG5-alcohol. The first step involves the synthesis of the alcohol, followed by its oxidation to the corresponding carboxylic acid.

Synthesis of Bromo-PEG5-alcohol from Pentaethylene Glycol

A common method for the synthesis of Bromo-PEG5-alcohol involves the partial bromination of pentaethylene glycol.[3] This reaction needs to be carefully controlled to favor the mono-brominated product over the di-brominated byproduct.

Oxidation of Bromo-PEG5-alcohol to this compound

The terminal alcohol of Bromo-PEG5-alcohol can be oxidized to a carboxylic acid using standard oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or a milder alternative like TEMPO-catalyzed oxidation.

Experimental Protocols

Synthesis of Bromo-PEG5-alcohol

This protocol is adapted from established methods for the bromination of polyethylene glycols.[3]

Materials:

-

Pentaethylene glycol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentaethylene glycol (1 equivalent) in toluene.

-

Addition of Reagents: Add sodium bromide (1.5 equivalents). Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 equivalents) dropwise while stirring.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110-120°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate to isolate the pure Bromo-PEG5-alcohol.[3]

Synthesis of this compound

Materials:

-

Bromo-PEG5-alcohol

-

Jones reagent (prepared from CrO₃, H₂SO₄, and water)

-

Acetone

-

Isopropanol

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve Bromo-PEG5-alcohol (1 equivalent) in acetone and cool the solution to 0°C in an ice bath.

-

Oxidation: Add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Quench the excess oxidizing agent by the slow addition of isopropanol until the orange color disappears completely.

-

Work-up: Remove the acetone under reduced pressure. To the residue, add water and extract the product with diethyl ether.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Br-CH₂ -CH₂-O- | ~3.80 (t) | ~30.0 |

| Br-CH₂-CH₂ -O- | ~3.65 (t) | ~71.0 |

| -O-CH₂ -CH₂ -O- (PEG backbone) | ~3.60 (m) | ~70.0 |

| -O-CH₂ -COOH | ~4.20 (s) | ~68.0 |

| -CH₂-COOH | ~10-12 (br s) | ~176.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. For Electrospray Ionization (ESI-MS), common adducts such as [M+Na]⁺ are expected.[3] The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Table 2: Expected Mass-to-Charge Ratios (m/z) for this compound

| Ion | Calculated m/z |

| [M-H]⁻ | 329.06 (⁷⁹Br), 331.06 (⁸¹Br) |

| [M+Na]⁺ | 353.05 (⁷⁹Br), 355.05 (⁸¹Br) |

Applications in Drug Development

This compound is a key linker in the synthesis of PROTACs. The carboxylic acid can be activated and reacted with an amine-containing E3 ligase ligand, while the bromo-end can be coupled with a nucleophilic group on the POI ligand.[4]

Conclusion

The synthesis of this compound provides a versatile and valuable linker for researchers in drug development and bioconjugation. The protocols outlined in this guide offer a practical approach to its laboratory-scale production. Comprehensive characterization is crucial to ensure the quality and purity of the synthesized material, which is paramount for its successful application in the construction of complex molecules like PROTACs.

References

An In-Depth Technical Guide to Bromo-PEG5-acid: Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG5-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). We will delve into its core chemical properties, mechanism of action, and provide detailed experimental protocols to facilitate its effective application in research and development.

Core Chemical Properties and Structure-Function Relationship

This compound is a versatile molecule composed of three key functional components: a terminal bromo group, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] This distinct architecture allows for the precise and covalent linkage of diverse molecular entities.[3]

-

Bromo Group (-Br): The terminal bromine atom serves as an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.[1][3][4] This functionality is the primary reactive site for conjugation to biomolecules.[5]

-

Polyethylene Glycol (PEG) Spacer: The hydrophilic five-unit PEG chain enhances the aqueous solubility and biocompatibility of the resulting conjugate.[1][5][6][7] This feature is critical for improving the pharmacokinetic properties of therapeutic molecules and preventing aggregation.[1][8]

-

Carboxylic Acid (-COOH): The terminal carboxylic acid provides a second, orthogonal reactive handle. It can be activated to form stable amide bonds with primary amines, enabling a wide range of sequential conjugation strategies.[1][2][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H25BrO7 | [1] |

| Molecular Weight | 373.2 g/mol | [1][10] |

| CAS Number | 1817735-27-5 | [1][10] |

| Purity | Typically ≥95-98% | [1][9] |

| Appearance | Varies (typically a solid or oil) | - |

| Solubility | Soluble in aqueous media, DMSO, DMF | [1][8] |

| Storage Conditions | -20°C for long-term storage |[1][2] |

Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for the bromo group of this compound in bioconjugation is a bimolecular nucleophilic substitution (S_N2) reaction.[4][11] In this reaction, a nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new, stable covalent bond.[11] The efficiency of this reaction is highly dependent on the nucleophile's strength and the reaction conditions. The general order of reactivity for common biological nucleophiles is: Thiolate > Amine > Alcohol .[4][12]

Thiol groups, particularly the side chains of cysteine residues in proteins and peptides, are potent nucleophiles and the most common target for bromo-functionalized linkers.[11][12][13] The reaction proceeds efficiently to form a highly stable thioether bond.[11][12] For optimal reactivity, the reaction should be conducted at a pH between 7.5 and 8.5.[5][12] In this pH range, the thiol group (-SH) is sufficiently deprotonated to its more nucleophilic thiolate form (-S⁻), which significantly accelerates the rate of reaction.[5]

Primary and secondary amines, such as the side chain of lysine or the N-terminus of a protein, can also serve as nucleophiles.[4][12] This reaction forms a stable secondary or tertiary amine linkage, respectively.[4] Conjugation to amines is typically performed at a slightly higher pH of 8.0-9.0 to ensure the amine is in its neutral, deprotonated state.[12] A potential side reaction is over-alkylation, where the newly formed secondary amine, which can be more nucleophilic than the starting primary amine, reacts with a second molecule of this compound.[4][12]

Table 2: Recommended Reaction Conditions for Bromo Group Conjugation

| Parameter | Thiol-Reactive Conjugation | Amine-Reactive Conjugation |

|---|---|---|

| Target Residue | Cysteine | Lysine, N-terminus |

| Optimal pH | 7.5 - 8.5[5][12] | 8.0 - 9.0[12] |

| Molar Ratio (Linker:Protein) | 5- to 20-fold excess[5][12] | 20-fold excess or higher[12] |

| Recommended Buffer | Phosphate, Borate, HEPES (amine-free)[8][12] | Borate, Phosphate (amine-free)[8][12] |

| Temperature | 4°C to Room Temperature[5][12][14] | Room Temperature[8] |

| Reaction Time | 2 - 24 hours[5][12][14] | 2 - 8 hours[8] |

| Quenching Reagent | L-cysteine, β-mercaptoethanol[12][15] | Tris-HCl, Glycine[8][12] |

Detailed Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization may be necessary for specific applications.

This protocol outlines the covalent attachment of this compound to a protein via a cysteine residue.[5][16]

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

This compound

-

Reaction Buffer: Degassed Phosphate-buffered saline (PBS) or Borate buffer, pH 7.5-8.0

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification System: Size-exclusion chromatography (SEC) or dialysis equipment

Methodology:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[15]

-

If target cysteines are in disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature to generate free thiols.[15]

-

Remove the excess reducing agent using a desalting column or dialysis.[14][15] This step is critical to prevent the reducing agent from reacting with the linker.

-

-

Linker Preparation:

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound solution to the protein solution with gentle stirring.[14]

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[14] The optimal time should be determined empirically. For best results, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[16]

-

-

Quenching:

-

Purification and Analysis:

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in modern drug development.

-

PEGylation: The covalent attachment of the PEG chain (PEGylation) to a therapeutic protein, peptide, or small molecule can significantly improve its physicochemical properties. Benefits include enhanced aqueous solubility, prolonged circulation half-life, and reduced immunogenicity.[7][15]

-

PROTAC Development: this compound is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][17] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[16][17] The PEG linker provides the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent degradation of the target by the proteasome.[6][17]

Stability and Storage

Proper handling and storage are crucial to maintain the reactivity and integrity of this compound. The primary degradation pathway of concern is the hydrolysis of the carbon-bromine bond in the presence of water, which converts the reactive bromo group into a non-reactive hydroxyl group.[18][19]

Table 3: Stability and Storage Guidelines

| Form | Storage Temperature | Recommended Duration | Notes |

|---|---|---|---|

| Pure Compound (Solid) | -20°C[18] | Up to 3 years[18] | Store in a tightly sealed, light-resistant vial in a dry environment.[12][18] |

| In Anhydrous Solvent (e.g., DMSO, DMF) | -20°C or -80°C[18] | Up to 1-6 months[18] | Prepare fresh solutions whenever possible.[19] If storing, use aliquots to avoid repeated freeze-thaw cycles.[18] |

| In Aqueous Solution | N/A | Prepare fresh for each use[19] | The C-Br bond is susceptible to hydrolysis in aqueous buffers; stability decreases over time.[19] |

Conclusion

This compound is a highly versatile heterobifunctional linker that plays a critical role in modern bioconjugation chemistry. Its well-defined structure, featuring a thiol- and amine-reactive bromo group, a solubilizing PEG spacer, and an orthogonal carboxylic acid handle, provides researchers and drug developers with a powerful tool for creating advanced bioconjugates, improving the properties of therapeutic molecules, and building complex modalities such as PROTACs. A thorough understanding of its reaction mechanism and optimal handling conditions is key to leveraging its full potential in the laboratory.

References

- 1. This compound, 1817735-27-5 | BroadPharm [broadpharm.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound [myskinrecipes.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound - CD Bioparticles [cd-bioparticles.net]

- 10. This compound - Amerigo Scientific [amerigoscientific.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Bromo PEG | BroadPharm [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

understanding Bromo-PEG5-acid reactivity and stability

An In-Depth Technical Guide to Bromo-PEG5-acid: Reactivity and Stability

Introduction

This compound is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and materials science.[1] Its structure is defined by a terminal bromide (Br) group, a flexible five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) moiety.[2][3] The hydrophilic PEG chain enhances the aqueous solubility of the molecule and its conjugates, a critical feature for biological applications.[2][4] The two terminal functional groups offer orthogonal reactivity: the bromide acts as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[2][3][5] This versatility makes this compound a valuable tool for researchers, particularly in the synthesis of complex biomolecules and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[6][7]

Core Chemical Properties

The utility of this compound stems from its distinct chemical functionalities. The bromo group is highly reactive towards nucleophiles like thiols and amines, enabling covalent attachment via S_N2 reactions.[8][9] The PEG spacer provides flexibility and hydrophilicity, which can improve the pharmacokinetic properties of conjugated molecules.[1][10] The carboxylic acid group allows for conjugation to amine-containing molecules following activation with standard coupling reagents.[3][11]

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source(s) |

| Molecular Formula | C13H25BrO7 | [3] |

| Molecular Weight | 373.2 g/mol | [3] |

| CAS Number | 1817735-27-5 | [3] |

| Appearance | White to off-white solid or oil | [10] |

| Solubility | Soluble in aqueous media, DMSO, DMF | [2][10] |

| Storage | Store at -20°C, protected from moisture and light | [3][12] |

Reactivity Profile

Reactivity of the Bromo Group

The terminal bromine atom is an effective leaving group, making the adjacent carbon atom susceptible to nucleophilic attack through an S_N2 mechanism.[8] This reaction is the primary route for conjugating the bromo- end of the linker.

Diagram 1. General Nucleophilic Substitution Reaction.

The efficiency of this reaction depends heavily on the nucleophile. The general order of reactivity is thiolate > amine > alcohol.[8]

-

Reaction with Thiols: Thiols, such as the side chains of cysteine residues in proteins, are highly reactive towards the bromo group, forming a stable thioether bond.[8][13] The reaction is most efficient at a pH of 7.5-8.5, where the thiol is deprotonated to its more nucleophilic thiolate form.[7][13]

-

Reaction with Amines: Primary and secondary amines react to form stable secondary or tertiary amine linkages.[8] The reaction requires the amine to be in its neutral, deprotonated state. Therefore, if the amine is in a salt form (e.g., hydrochloride), a non-nucleophilic base like diisopropylethylamine (DIPEA) should be added.[8] A potential side reaction is over-alkylation, where the newly formed secondary amine reacts with another molecule of this compound.[8][13] This can be minimized by using a large excess of the amine-containing molecule.[13]

-

Reaction with Alcohols: Alcohols are generally poor nucleophiles and require harsher conditions, such as the presence of a strong base, to react with the bromo group.[8]

Table 2: Recommended Conditions for Nucleophilic Substitution

| Parameter | Thiol Conjugation | Amine Conjugation |

| Target Residue | Cysteine | Lysine, N-terminus |

| pH | 7.5 - 8.5 | 8.0 - 9.0 |

| Molar Excess of Linker | 5 to 20-fold | 10 to 50-fold |

| Temperature | 4°C to Room Temperature | Room Temperature to 60°C |

| Reaction Time | 2 - 12 hours | 4 - 24 hours |

| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |

Reactivity of the Carboxylic Acid Group

The terminal carboxylic acid is typically reacted with primary amines to form a highly stable amide bond.[2][5] This reaction is not spontaneous and requires the use of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU), to activate the carboxyl group.[2][3][11]

Diagram 2. Amide Bond Formation Workflow.

Stability and Degradation

While this compound is stable under recommended storage conditions, its reactivity makes it susceptible to degradation, particularly in aqueous solutions.[12][14]

-

Hydrolysis: The primary degradation pathway is the hydrolysis of the carbon-bromine (C-Br) bond.[12][14] In an aqueous environment, water can act as a nucleophile, displacing the bromide to form the corresponding Hydroxy-PEG5-acid.[14] The rate of this hydrolysis is accelerated by higher temperatures and extreme pH levels.[10][14] To ensure maximum reactivity, it is highly recommended to prepare aqueous solutions of this compound immediately before use.[14]

Diagram 3. Hydrolysis Degradation Pathway.

-

PEG Chain Stability: The polyethylene glycol backbone is generally stable under typical laboratory conditions but can be cleaved by strong oxidizing agents or prolonged exposure to UV light.[14]

-

Storage and Handling: Proper storage is crucial to maintain the integrity of the compound.

Table 3: Recommended Storage and Handling of this compound

| Condition | Solid Compound | Solutions |

| Temperature | -20°C | -20°C (up to 1 month), -80°C (up to 6 months) |

| Atmosphere | Dry, under inert gas if possible | Aliquots to avoid freeze-thaw cycles |

| Container | Tightly sealed, light-resistant vial | Tightly sealed vials |

| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents | [12][15] |

| Handling Notes | Allow to equilibrate to room temperature before opening to prevent moisture condensation.[12] | Prepare fresh in aqueous buffers whenever possible.[14] For stock solutions, use an anhydrous organic solvent like DMSO.[14] |

Key Experimental Protocols

Protocol for Thiol Conjugation (e.g., to a Protein Cysteine Residue)

This protocol describes the covalent attachment of this compound to a protein via a free thiol group on a cysteine residue.[10]

Materials:

-

Protein containing a free cysteine residue

-

This compound

-

Reaction Buffer: Degassed phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5[13][16]

-

Reducing agent (optional, e.g., TCEP)

-

Purification system: Size-exclusion chromatography (SEC) or dialysis equipment[10][17]

-

Anhydrous DMSO or DMF for linker stock solution

Methodology:

-

Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a suitable reducing agent like TCEP. Subsequently, remove the reducing agent using a desalting column. Dissolve the purified protein in the degassed reaction buffer to a concentration of 1-5 mg/mL.[10][18]

-

Linker Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 20 mM) in anhydrous DMSO or DMF.[16][17]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[18] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-oxidation of thiols to disulfides.[10][13]

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[10][18]

-

Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to consume any unreacted this compound.[16][18] Incubate for an additional 30 minutes.[18]

-

Purification: Purify the resulting conjugate using size-exclusion chromatography or extensive dialysis to remove excess linker and quenching reagent.[10][18]

Diagram 4. Experimental Workflow for Thiol Conjugation.

Application in PROTAC Development

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[19] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[10] this compound serves as a flexible linker connecting the protein-targeting ligand to the E3 ligase-binding ligand.[10][19] The terminal bromo and carboxylic acid groups provide orthogonal handles for a convergent synthesis strategy.[18]

Diagram 5. Simplified PROTAC Mechanism of Action.

Conclusion

This compound is a highly versatile chemical tool with well-defined reactivity and stability profiles. Its heterobifunctional nature allows for the sequential and controlled conjugation of different molecules, while the PEG spacer imparts favorable solubility and biocompatibility. A thorough understanding of its reactivity with nucleophiles, its primary degradation pathway via hydrolysis, and proper handling procedures is essential for its successful application. For researchers in drug development and chemical biology, this compound remains an invaluable linker for constructing sophisticated bioconjugates and innovative therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. This compound, 1817735-27-5 | BroadPharm [broadpharm.com]

- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. Br-PEG5-acid | 1817735-27-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Bromo PEG | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. PEG Acid | BroadPharm [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

In-Depth Technical Guide to Bromo-PEG5-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG5-acid, a versatile heterobifunctional linker increasingly utilized in the fields of bioconjugation, drug delivery, and targeted protein degradation. This document details its chemical properties, applications, and representative experimental protocols for its use, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a polyethylene glycol (PEG)-based linker characterized by a terminal bromide group and a carboxylic acid moiety, separated by a five-unit PEG chain. This structure provides a unique combination of reactivity and favorable physicochemical properties. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates, a critical attribute for many biological applications.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1817735-27-5 | [1] |

| Molecular Formula | C13H25BrO7 | [2] |

| Molecular Weight | 373.2 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | -20°C, desiccated | [1] |

Mechanism of Action and Applications

The heterobifunctional nature of this compound allows for a sequential and controlled approach to conjugation, minimizing the formation of undesirable homodimers. This makes it an ideal tool for constructing complex molecular architectures.

Key Applications

-

PROTAC Synthesis: this compound is extensively used as a linker in the synthesis of PROTACs.[4][5] These molecules function by recruiting a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker's length and flexibility are crucial for optimizing the formation of a stable and productive ternary complex.[6][7]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs that selectively deliver the payload to target cells.

-

Bioconjugation: It is also employed in the PEGylation of proteins, peptides, and other biomolecules to improve their pharmacokinetic and pharmacodynamic properties.[2]

Signaling Pathway: The PROTAC Mechanism

This compound does not directly participate in a signaling pathway but is a critical component in constructing molecules that hijack the cell's natural protein degradation machinery. The diagram below illustrates the catalytic cycle of a PROTAC.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following are representative protocols for the two key reactions involving this compound. These are generalized methodologies and may require optimization based on the specific substrates.

Protocol 1: Nucleophilic Substitution of the Bromide Group

This protocol describes the reaction of the bromide end of the linker with a thiol-containing molecule (e.g., a protein with cysteine residues or a thiol-modified E3 ligase ligand).

Materials:

-

This compound

-

Thiol-containing substrate

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

-

Reaction vessel with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve the thiol-containing substrate (1.0 equivalent) in anhydrous DMF.

-

Add the base (e.g., DIPEA, 2.0-3.0 equivalents).

-

Add this compound (1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours.

-

Monitor the reaction progress by an appropriate method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, the reaction can be quenched by the addition of water.

-

The product is then typically purified using standard chromatographic techniques (e.g., reverse-phase HPLC).

Protocol 2: Amide Coupling of the Carboxylic Acid Group

This protocol details the formation of an amide bond between the carboxylic acid end of the linker and a primary amine-containing molecule, using EDC/NHS chemistry.

Materials:

-

This compound or the product from Protocol 1

-

Amine-containing substrate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous DMF or DMSO

-

Reaction Buffer: MES buffer (pH 4.7-6.0)

-

Coupling Buffer: PBS or Borate buffer (pH 7.2-8.5)

Procedure:

-

Activation Step:

-

Dissolve the carboxylic acid-containing linker (1.0 equivalent) in Reaction Buffer or an anhydrous solvent like DMF.

-

Add NHS (1.0-1.2 equivalents) followed by EDC (1.0-1.2 equivalents).

-

Stir the mixture at room temperature for 15-60 minutes to form the NHS-ester intermediate.

-

-

Coupling Step:

-

In a separate vessel, dissolve the amine-containing substrate in Coupling Buffer.

-

Add the activated NHS-ester solution from the previous step to the amine solution.

-

Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) or hydroxylamine.

-

Purify the final conjugate using methods such as dialysis, size-exclusion chromatography, or HPLC.

-

Mandatory Visualizations

Synthetic Workflow for a PROTAC using this compound

The following diagram illustrates a logical workflow for the sequential synthesis of a PROTAC molecule.

Caption: Sequential synthesis workflow for a PROTAC using this compound.

This guide provides foundational knowledge for the effective use of this compound in research and development. Its well-defined structure and dual reactivity, combined with the beneficial properties of the PEG spacer, make it a powerful tool for creating sophisticated molecular constructs for a variety of therapeutic and research applications.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. Bromo PEG | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Entre las marcas de nuestros más de 25 colaboradores desta… [cymitquimica.com]

- 5. Entre las marcas de nuestros más de 25 colaboradores desta… [cymitquimica.com]

- 6. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]

- 7. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation | MDPI [mdpi.com]

Navigating the Solubility of Bromo-PEG5-acid: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of Bromo-PEG5-acid, a heterobifunctional linker integral to advancements in bioconjugation, and the development of sophisticated therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Addressed to researchers, scientists, and professionals in drug development, this document provides a consolidated overview of its solubility in common laboratory solvents and outlines a detailed protocol for its precise quantitative assessment.

The unique structure of this compound, featuring a five-unit polyethylene glycol (PEG) spacer, a terminal carboxylic acid, and a bromide group, imparts a distinct amphiphilic nature. The hydrophilic PEG chain and the polar carboxylic acid group enhance its solubility in aqueous and polar organic solvents.[1][2][3] This characteristic is crucial for ensuring homogeneous reaction conditions and preventing compound precipitation, which can impede downstream applications.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, a reliable qualitative profile can be compiled from information provided by chemical suppliers and technical guides for structurally similar molecules.[3] this compound is generally reported to be soluble in a variety of common laboratory solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Chemical Formula | Type | Expected Solubility |

| Aqueous | Water | H₂O | Polar Protic | Soluble[1][2] |

| Phosphate-Buffered Saline (PBS) | - | Polar Protic | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[3] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[3] | |

| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Soluble[3][4] |

| Alcohols | Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

This table is based on available data for this compound and analogous compounds. It is strongly recommended to confirm solubility experimentally for specific applications.

Experimental Protocol: Quantitative Solubility Determination using the Shake-Flask Method

To obtain precise solubility values, the widely accepted shake-flask equilibrium method is recommended. This procedure involves saturating a solvent with the compound and subsequently quantifying the dissolved amount.

Materials:

-

This compound

-

Selected solvents (e.g., Water, DMSO, DCM)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Pipettes

-

Syringe filters (0.22 µm)

-

Appropriate analytical instrument (e.g., HPLC with ELSD or CAD, or a colorimetric assay setup)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method. Since PEG derivatives lack a strong UV chromophore, HPLC coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a suitable technique. Alternatively, a colorimetric method like the barium-iodide assay can be employed.[5]

-

Construct a calibration curve from the responses of the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its response on the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the logical steps for determining the solubility of this compound.

References

A Technical Guide to the Heterobifunctional Nature of Bromo-PEG5-acid

Introduction

Bromo-PEG5-acid is a heterobifunctional crosslinker that has emerged as a vital tool for researchers, scientists, and drug development professionals. Its unique chemical architecture, featuring two distinct reactive termini separated by a flexible polyethylene glycol (PEG) spacer, offers precise control over the covalent conjugation of diverse molecular entities. This guide provides an in-depth exploration of the core properties, reaction mechanisms, and experimental applications of this compound, with a focus on its utility in bioconjugation, drug delivery, and the synthesis of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

The heterobifunctional nature of this compound is defined by its three key components: a bromo group, a carboxylic acid group, and a five-unit polyethylene glycol (PEG) spacer. Each component imparts specific functionalities that are critical for its application.

-

Bromo Group (-Br): Located at one terminus, the bromide is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic substitution reactions (SN2).[1][2][3][4] This end of the molecule is particularly reactive towards soft nucleophiles, most notably the thiol groups (-SH) of cysteine residues in proteins and peptides.[5][6][7]

-

Carboxylic Acid Group (-COOH): At the opposite terminus, the carboxylic acid provides a second, orthogonal reactive site. This group can be activated by coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond with primary amines (-NH2), such as those found on lysine residues or the N-terminus of proteins.[1][2][8]

-

PEG5 Spacer: The central five-unit PEG chain confers several advantageous properties. It is hydrophilic, which significantly increases the aqueous solubility of the linker and its subsequent conjugates.[1][2][9] The PEG spacer also provides a flexible and defined-length bridge between conjugated molecules, which is crucial for maintaining their biological activity and, in applications like PROTACs, for enabling the formation of productive ternary complexes.[10]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound, essential for experimental design and execution.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₂₅BrO₇ | [1][2] |

| Molecular Weight | 373.2 g/mol | [1][2] |

| CAS Number | 1817735-27-5 | [1] |

| Appearance | White to off-white solid or oil | [11] |

| Purity | ≥95% - 98% | [1][2][8] |

| Solubility | Soluble in DMSO, DMF, and water | [1][11] |

| Storage Conditions | -20°C for long-term storage | [1][12] |

Applications in Bioconjugation and Drug Development

The dual-reactivity of this compound makes it a versatile linker for constructing complex biomolecules. Its primary applications are in the development of ADCs, where it can link a cytotoxic payload to an antibody, and in the synthesis of PROTACs.

PROTAC Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[13] The linker is a critical component, and this compound is well-suited for this role. One end can be conjugated to a ligand that binds the protein of interest, while the other end attaches to a ligand that recruits an E3 ligase, illustrating its heterobifunctional utility.[9][10][14]

Experimental Protocols

The successful use of this compound relies on optimized reaction conditions that leverage its dual reactivity. Below are detailed methodologies for its application.

Protocol 1: Conjugation to Protein Thiol Groups (Cysteine Residues)

This protocol describes the site-specific conjugation of the bromo-terminus of the linker to free thiol groups on a protein.

Materials:

-

Protein containing accessible cysteine residue(s)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5, degassed.[4][9]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[9][15]

-

Purification System: Size-exclusion chromatography (SEC) or dialysis.[4]

Methodology:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[15]

-

Reduction of Disulfides (if necessary): If the target cysteine residues are in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove the excess TCEP using a desalting column.[15]

-

Linker Preparation: Dissolve this compound in an organic solvent like DMSO or directly in the reaction buffer to create a stock solution (e.g., 10-20 mM).[9]

-

Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution.[5][9] Incubate the mixture for 4-24 hours at 4°C or for 2-4 hours at room temperature with gentle mixing.[9][15]

-

Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine to a final concentration of 50-100 mM) to react with any excess this compound.[15]

-

Purification: Remove unreacted linker and quenching reagent by purifying the protein conjugate via size-exclusion chromatography or extensive dialysis.[4][11]

-

Analysis: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.

Protocol 2: General Conjugation via the Carboxylic Acid Group

This protocol outlines the steps for conjugating the carboxylic acid terminus to a molecule containing a primary amine.

Materials:

-

Molecule with a primary amine group

-

This compound

-

Activation Reagent: EDC or HATU

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction Buffer: A non-nucleophilic buffer such as MES or HEPES at a pH appropriate for the amine-containing molecule.

Methodology:

-

Activation of Carboxylic Acid: Dissolve this compound in the anhydrous solvent. Add 1.5 equivalents of the activation reagent (e.g., EDC) and, optionally, an additive like NHS (N-Hydroxysuccinimide) to improve efficiency. Allow the activation to proceed for 15-30 minutes at room temperature.

-

Conjugation Reaction: Add the activated this compound solution to the amine-containing molecule (dissolved in a suitable buffer or solvent).

-

Incubation: Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting conjugate using an appropriate method, such as HPLC or column chromatography, to remove unreacted starting materials and byproducts.

This compound stands out as a highly effective heterobifunctional linker due to its well-defined structure, dual orthogonal reactivity, and the beneficial properties conferred by its hydrophilic PEG spacer. It provides researchers with a robust platform for the precise construction of complex bioconjugates, enabling advancements in targeted drug delivery, diagnostics, and the development of novel therapeutics like PROTACs. The detailed protocols and structural understanding provided in this guide serve as a foundation for its successful implementation in diverse research and development settings.

References

- 1. This compound, 1817735-27-5 | BroadPharm [broadpharm.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. Bromo-PEG5-alcohol, 957205-14-0 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Bromo PEG | BroadPharm [broadpharm.com]

- 8. This compound - CD Bioparticles [cd-bioparticles.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Strategic Role of the PEG5 Spacer in Bromo-PEG5-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development and bioconjugation, the precise control over molecular architecture is paramount. Heterobifunctional linkers are critical components in the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these, Bromo-PEG5-acid has emerged as a versatile tool, offering a defined polyethylene glycol (PEG) spacer that plays a crucial role in the overall efficacy, stability, and pharmacokinetic profile of the resulting conjugate. This technical guide provides a comprehensive examination of the role of the pentaethylene glycol (PEG5) spacer in this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and development.

The structure of this compound features a five-unit PEG chain, which imparts a balance of hydrophilicity, flexibility, and spatial separation.[1] One terminus is functionalized with a bromine atom, an excellent leaving group for nucleophilic substitution reactions, while the other end presents a carboxylic acid for conjugation to primary amines.[2][3] This guide will elucidate the multifaceted contributions of the PEG5 spacer to the performance of bioconjugates.

Core Functions of the PEG5 Spacer

The integration of a PEG5 spacer into a bifunctional linker confers several advantageous properties that are critical for the development of effective targeted therapies.[1]

-

Enhanced Hydrophilicity and Solubility : The PEG chain is inherently hydrophilic, which significantly increases the aqueous solubility of the linker and any hydrophobic molecules it connects.[4][5] This is particularly crucial for preventing aggregation and improving the formulation and bioavailability of complex bioconjugates.[5]

-

Improved Pharmacokinetics : By increasing the hydrodynamic volume of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life in the bloodstream.[5][6] The PEG5 spacer contributes to this "stealth effect," which can lead to greater accumulation of the therapeutic at the target site.[6]

-

Optimal Spatial Separation and Flexibility : The PEG5 spacer provides a flexible linkage of a defined length, which is critical for enabling the two ends of the bifunctional molecule to interact optimally with their respective biological targets. In PROTACs, for instance, the linker must be of an appropriate length to facilitate the formation of a productive ternary complex between the target protein and the E3 ubiquitin ligase.[7][8]

-

Reduced Immunogenicity : The hydrophilic and flexible PEG chain can mask epitopes on the surface of a bioconjugate, reducing its recognition by the immune system and minimizing the risk of an adverse immune response.[5][6]

Data Presentation: The Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance parameters in ADCs and PROTACs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C13H25BrO7 | BroadPharm |

| Molecular Weight | 373.2 g/mol | [4] |

| Appearance | White to off-white solid or oil | General observation for similar PEG compounds |

| Solubility | Soluble in DMSO, DMF, water | [4] |

Table 2: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

| PEG Linker Length (Number of PEG units) | Clearance Rate (mL/day/kg) | Plasma Half-Life (t½, hours) | In Vivo Efficacy (Tumor Growth Inhibition %) | Reference(s) |

| No PEG | High | Shortest | Baseline | [9] |

| PEG8 | Significantly lower than shorter PEGs | Significantly longer than shorter PEGs | - | [9] |

| PEG12 | Similar to PEG8 and longer PEGs | Similar to PEG8 and longer PEGs | - | [9] |

| 4 kDa | - | 2.5-fold increase vs. No PEG | - | [10] |

| 10 kDa | - | 11.2-fold increase vs. No PEG | Ideal tumor therapeutic ability | [10][11] |

Table 3: Influence of PEG Spacer Length on PROTAC Degradation Efficacy (BRD4 Target)

| PROTAC Linker (PEG Units) | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Key Observations | Reference(s) |

| PEG2 | BRD4 | CRBN | H661 | > 5000 | Not Reported | Intermediate linker length may hinder optimal ternary complex formation. | [12] |

| PEG3 | BRD4 | VHL | H661, H838 | 8 nM, 23 nM | >90% at 100 nM | Optimal linker length is crucial for a productive ternary complex. | [13] |

| PEG4 | BRD4 | CRBN | H661 | < 500 | Not Reported | Recovers potent degradation activity, suggesting a more stable ternary complex. | [12] |

| PEG5 | BRD4 | CRBN | H661 | < 500 | Not Reported | Maintains high degradation potency, indicating a favorable conformation. | [12] |

Experimental Protocols

Detailed methodologies for key experiments involving the use of this compound and similar linkers are provided below.

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol describes the covalent attachment of the carboxylic acid moiety of this compound to a primary amine (e.g., on a protein or small molecule) to form a stable amide bond. This reaction requires the activation of the carboxylic acid.

Materials:

-

This compound

-

Molecule containing a primary amine (e.g., protein, peptide, or small molecule)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) (optional, for two-step EDC coupling)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching reagent (e.g., hydroxylamine, Tris, or glycine)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

-

Preparation of Amine-Containing Molecule : Dissolve the amine-containing molecule in the reaction buffer to a desired concentration.

-

Activation of this compound (One-Step EDC Coupling) :

-

Dissolve this compound and EDC in anhydrous DMF or DMSO. A 2- to 10-fold molar excess of EDC over this compound is typically used.

-

Immediately add this solution to the solution of the amine-containing molecule.

-

-

Activation of this compound (Two-Step EDC/NHS Coupling for Proteins) :

-

Dissolve this compound in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0).

-

Add EDC and NHS to the solution. A slight molar excess of EDC and NHS over this compound is recommended.

-

Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

-

Add this activated linker solution to the protein solution in a reaction buffer with a pH of 7.2-8.0.

-

-

Conjugation Reaction :

-

Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

-

-

Quenching :

-

Stop the reaction by adding a quenching reagent to consume any unreacted activated linker. Incubate for 15-30 minutes.

-

-

Purification :

-

Purify the resulting conjugate using a suitable method to remove excess reagents and byproducts.

-

Protocol 2: Synthesis of a PROTAC using a Bromo-PEG Linker

This protocol outlines a general two-step synthesis of a PROTAC, where a bromo-PEG linker is used to connect a target protein ligand (warhead) and an E3 ligase ligand.

Step 1: Coupling of the First Ligand to the Bromo-PEG Linker

-

Reaction Setup : Dissolve the ligand containing a nucleophilic group (e.g., a phenol or amine) and the bromo-PEG linker in an anhydrous solvent like DMF.

-

Addition of Base : Add a suitable base (e.g., potassium carbonate or DIPEA) to facilitate the nucleophilic substitution reaction.

-

Reaction : Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by LC-MS.

-

Workup and Purification : Perform an aqueous workup and extract the product with an organic solvent. Purify the intermediate by flash column chromatography.

Step 2: Coupling of the Second Ligand

-

Activation/Modification of the Other Linker End : Depending on the functional group at the other end of the PEG linker (e.g., an acid or alcohol), it may need to be activated or modified. For an acid, use coupling agents like HATU or EDC/NHS. For an alcohol, it can be converted to a better leaving group like a mesylate.

-

Coupling Reaction : Add the second ligand to the activated intermediate from Step 1.

-

Reaction : Stir the reaction at room temperature until completion, monitored by LC-MS.

-

Final Purification : Purify the final PROTAC molecule using preparative HPLC. Characterize the final product by high-resolution mass spectrometry and NMR.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: PROTAC-mediated protein degradation pathway.

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

The PEG5 spacer in this compound is not merely a passive linker but a critical determinant of a bioconjugate's overall performance. Its ability to enhance solubility, improve pharmacokinetic properties, and provide optimal spatial separation makes it an invaluable component in the rational design of advanced therapeutics like PROTACs and ADCs. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to effectively harness the potential of this compound in their endeavors. The careful selection of linker length, as evidenced by the comparative data, is a crucial step in optimizing the therapeutic index of novel bioconjugates.

References

- 1. broadpharm.com [broadpharm.com]

- 2. This compound, 1817735-27-5 | BroadPharm [broadpharm.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Bromo-PEG5-acid Bioconjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent attachment of molecules to biomolecules, is a fundamental technique in biotechnology and drug development. Polyethylene glycol (PEG) linkers are widely utilized to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can improve a protein's solubility, extend its circulating half-life, reduce immunogenicity, and increase its stability. Bromo-PEG5-acid is a heterobifunctional linker that enables the conjugation of a PEG moiety to proteins, offering a versatile tool for creating advanced bioconjugates.

This document provides detailed application notes and protocols for the bioconjugation of this compound to proteins. It covers the principles of the reaction, methodologies for targeting specific amino acid residues, and techniques for the purification and characterization of the resulting conjugates.

Principle of the Reaction

The bioconjugation of this compound to proteins primarily involves the reaction of its terminal bromide group with nucleophilic side chains of amino acids. The two main targets for this reaction are the thiol group of cysteine residues and the primary amine groups of lysine residues and the protein's N-terminus. The terminal carboxylic acid on the this compound can be used for subsequent modifications after the initial protein conjugation.

The reaction with the bromo group proceeds via a bimolecular nucleophilic substitution (SN2) reaction, forming a stable thioether bond with cysteine residues or a secondary amine bond with lysine residues. The selectivity of the reaction can be controlled by adjusting the pH of the reaction buffer.

Quantitative Data Summary

The efficiency of this compound bioconjugation is influenced by several factors, including pH, the molar ratio of the PEG reagent to the protein, reaction time, and temperature. While precise quantitative data is highly dependent on the specific protein and reaction conditions, the following tables provide a summary of expected outcomes based on general principles of bromo-alkyl chemistry.

Table 1: Effect of pH on the Reactivity of Amino Acid Residues with Bromo-PEG Reagents

| pH Range | Cysteine (-SH) Reactivity | Lysine (-NH₂) Reactivity | Selectivity for Cysteine | Notes |

| 6.5 - 7.5 | Low to Moderate | Very Low | High | The thiol group is partially deprotonated to the more reactive thiolate anion.[1] |

| 7.5 - 8.5 | High | Low to Moderate | High | Optimal range for selective cysteine modification, as the thiolate concentration increases.[1][2] |

| > 8.5 | High | Moderate to High | Low | The deprotonation of lysine's ε-amino group increases, leading to a higher likelihood of off-target reactions.[1] |

Table 2: Recommended Starting Conditions for this compound Conjugation

| Parameter | Thiol-Reactive Conjugation (Cysteine) | Amine-Reactive Conjugation (Lysine) |

| Target Residue | Cysteine | Lysine, N-terminus |

| Optimal pH Range | 7.5 - 8.5[2] | 8.5 - 9.5 |

| Recommended Buffer | Phosphate buffer, HEPES | Borate buffer |

| Molar Excess of this compound | 5 to 20-fold[2] | 20 to 50-fold |

| Reaction Temperature | Room Temperature or 4°C | Room Temperature or 4°C |

| Reaction Time | 2 - 4 hours at RT, or overnight at 4°C[2] | 4 - 12 hours at RT, or overnight at 4°C |

Experimental Workflow and Reaction Chemistry

The following diagrams illustrate the general experimental workflow for protein bioconjugation with this compound and the underlying chemical reactions.

Caption: General experimental workflow for protein bioconjugation with this compound.

Caption: Reaction of this compound with Cysteine and Lysine residues.

Experimental Protocols

Protocol 1: Conjugation to Cysteine Residues (Thiol-Reactive)

This protocol is designed for the site-specific modification of cysteine residues.

Materials and Reagents:

-

Protein of interest

-

This compound

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Solution: 1 M L-cysteine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification equipment (e.g., size-exclusion chromatography columns)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

If the target cysteine residues are involved in disulfide bonds, add TCEP to a final concentration of 1 mM and incubate at room temperature for 30 minutes.

-

-

This compound Preparation:

-

Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Quenching:

-

Add the L-cysteine solution to the reaction mixture to a final concentration of 10 mM to quench any unreacted this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the PEGylated protein from excess linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis.

-

Protocol 2: Conjugation to Lysine Residues (Amine-Reactive)

This protocol targets the primary amine groups of lysine residues and the N-terminus of the protein.

Materials and Reagents:

-

Protein of interest

-

This compound

-

Conjugation Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 8.5-9.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification equipment (e.g., ion-exchange chromatography columns)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

-

This compound Preparation:

-

Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to prepare a concentrated stock solution (e.g., 50-100 mM).

-

-

Conjugation Reaction:

-

Add a 20- to 50-fold molar excess of the this compound solution to the protein solution.

-

Gently mix and incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the Tris-HCl solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the PEGylated protein using an appropriate chromatography method such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).

-

Purification of PEGylated Proteins

The purification of PEGylated proteins is crucial to remove unreacted PEG reagent, byproducts, and unmodified protein. Several chromatographic techniques can be employed:

-

Size-Exclusion Chromatography (SEC): This is a common method for separating PEGylated proteins based on their increased hydrodynamic radius compared to the unmodified protein. It is effective at removing excess low-molecular-weight PEG reagents.

-

Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein by masking charged residues. This change in charge can be exploited to separate PEGylated species from the native protein using IEX.

-

Hydrophobic Interaction Chromatography (HIC): The attachment of a hydrophilic PEG chain can reduce the overall hydrophobicity of a protein, allowing for separation on an HIC column.

-